3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10BrN3O/c1-2-3-6-4-8(14)13-9(12-6)7(10)5-11-13/h4-5,11H,2-3H2,1H3 |
InChI Key |
RJMXEDNTTYCMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for the efficient arylation of the compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The reaction conditions often require the use of aryl and heteroaryl boronic acids, along with a tandem catalyst system such as XPhosPdG2/XPhos to prevent debromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form arylated derivatives.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalysts.
Conditions: Microwave-assisted heating, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., toluene or DMF).
Major Products
The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological or material properties .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exhibits significant promise as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly kinases. This inhibition can lead to the modulation of signaling pathways involved in cancer proliferation and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it valuable in the development of new antibiotics.
- Anti-inflammatory Effects : The compound's structure may allow it to interfere with inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.
Biological Research
Mechanistic Studies
The biological activity of this compound has been investigated in various experimental settings:
- Cell Proliferation Studies : In vitro studies have shown that this compound can affect cell proliferation rates in cancer cell lines, indicating its potential as an anticancer agent.
- Signal Transduction Pathways : Research has focused on the compound's ability to modulate key signal transduction pathways associated with cell survival and apoptosis, which are critical in cancer biology.
Material Science
Development of Functional Materials
Beyond biological applications, this compound is being explored for its utility in material science:
- Fluorescent Materials : The unique electronic properties of this compound make it a candidate for developing fluorescent materials used in sensors and imaging applications.
- Conductive Polymers : Its incorporation into polymer matrices could enhance the conductivity of materials used in electronic devices.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors (e.g., kinase inhibition) | Cancer treatment, anti-inflammatory effects |
| Antimicrobial agents | New antibiotic development | |
| Biological Research | Cell proliferation studies | Cancer research insights |
| Signal transduction modulation | Understanding disease mechanisms | |
| Material Science | Development of fluorescent materials | Enhanced imaging capabilities |
| Conductive polymers | Improved electronic device performance |
Case Studies
Several case studies illustrate the applications of this compound:
- Cancer Research Study : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by targeting kinase pathways. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for cancer therapy.
- Antimicrobial Efficacy Trial : In vitro assays showed that this compound exhibited activity against several bacterial strains. This finding supports further investigation into its use as an antimicrobial agent.
- Material Development Experiment : Researchers incorporated this compound into a polymer matrix to create a new class of conductive materials. Preliminary tests indicated enhanced electrical conductivity compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The structural and functional diversity of pyrazolo[1,5-a]pyrimidinones arises from substitutions at C3 and C5. Below is a comparative analysis of key analogs:
Table 1: Key Analogs of Pyrazolo[1,5-a]pyrimidinones
Key Observations:
Electronic Effects :
- The C3-Br group in the target compound facilitates SNAr reactions, similar to trifluoromethyl-substituted analogs (e.g., ). However, electron-withdrawing groups like CF₃ increase electrophilicity at C3, accelerating substitution kinetics compared to aliphatic substituents .
- Aryl groups (e.g., 4-Cl-Ph in ) enhance π-π stacking in enzyme active sites, critical for DXS inhibition .
Copper complexes of benzyl/aryl-substituted analogs (e.g., ) exhibit antimicrobial activity via ATP depletion, a property less explored in aliphatic-substituted derivatives .
Synthetic Utility :
- Brominated analogs (e.g., ) are preferred for late-stage functionalization. The target compound’s propyl group offers steric bulk, which may hinder nucleophilic attack compared to smaller substituents like methyl .
Biological Activity
3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has shown potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H10BrN3O
- Molecular Weight : 244.1 g/mol
- CAS Number : 1935844-55-5
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, exhibit diverse mechanisms of action. These mechanisms often involve the inhibition of specific enzymes or proteins crucial for cellular processes. For instance, studies have demonstrated that this compound can inhibit certain kinases and enzymes associated with tumor growth and proliferation.
Antitubercular Activity
A significant area of research has focused on the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. In high-throughput screening assays, compounds related to this scaffold were identified as potential leads against Mycobacterium tuberculosis (Mtb). The activity was notably linked to:
- Low cytotoxicity in mammalian cells.
- Effective inhibition of Mtb within macrophages.
- Resistance mechanisms involving mutations in specific hydroxylase enzymes that affect compound metabolism .
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell migration. Specific findings include:
- Inhibition of cell cycle progression leading to DNA fragmentation.
- Induction of apoptosis in various cancer cell lines .
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity for pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Modifications at specific positions on the pyrazolo ring significantly alter biological activity.
- The presence of bromine at the 3-position enhances antitubercular activity compared to other halogenated analogs.
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for various derivatives against Mtb:
| Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
|---|---|---|
| 3-Bromo-5-propyl | 0.25 | >100 |
| Analog A | 0.50 | >100 |
| Analog B | 0.75 | >50 |
Case Studies
A notable case study involved the evaluation of a focused library of pyrazolo[1,5-a]pyrimidine analogs against Mtb. The results indicated that certain structural modifications led to improved efficacy without compromising safety profiles. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
